

# An In-depth Technical Guide to 1,2-Di-tert-butylbenzene

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## Compound of Interest

Compound Name: 1,2-Di-tert-butylbenzene

Cat. No.: B1330373

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This technical guide provides a comprehensive overview of **1,2-di-tert-butylbenzene**, a sterically hindered aromatic hydrocarbon. The information is tailored for researchers, scientists, and professionals in drug development, presenting key identifiers, physicochemical properties, synthetic methodologies, and spectroscopic data.

## Chemical Identifiers and Physicochemical Properties

**1,2-Di-tert-butylbenzene** is an organic compound with the chemical formula  $C_{14}H_{22}$ . Due to the steric hindrance imposed by the two adjacent tert-butyl groups, this isomer possesses distinct properties compared to its meta and para counterparts. Accurate identification and characterization are crucial for its application in research and synthesis.

Table 1: Chemical Identifiers for **1,2-Di-tert-butylbenzene**

Identifier	Value
CAS Number	1012-76-6[1][2]
IUPAC Name	1,2-Di-tert-butylbenzene[1]
PubChem CID	136807[1]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> [1][2]
Molecular Weight	190.32 g/mol [1]
InChI	InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3[2]
InChIKey	SZURZHQMGMVKJLV-UHFFFAOYSA-N[2]
Canonical SMILES	CC(C)(C)C1=CC=CC=C1C(C)(C)C[1]
Synonyms	o-Di-tert-butylbenzene, Benzene, 1,2-bis(1,1-dimethylethyl)-[1]

Table 2: Physicochemical Properties of **1,2-Di-tert-butylbenzene**

Property	Value
Boiling Point	239.5 °C at 760 mmHg
Density	0.854 g/cm <sup>3</sup>
Flash Point	95.5 °C
Refractive Index	1.477

## Synthesis Methodology: Friedel-Crafts Alkylation

The synthesis of **1,2-di-tert-butylbenzene** can be achieved via the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with a tert-butylation agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically yields a mixture of mono-, di-, and poly-alkylated

products. The formation of the ortho isomer is generally less favored than the para isomer due to steric hindrance.

## Experimental Protocol: Synthesis of Di-tert-butylbenzene Isomers

The following protocol is a general procedure for the di-tert-butylation of benzene, which can be optimized to favor the formation of the 1,2-isomer, although the 1,4-isomer is often the major product.<sup>[3]</sup><sup>[4]</sup>

### Materials:

- Benzene (anhydrous)
- tert-Butyl chloride
- Aluminum chloride (anhydrous)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask with a reflux condenser and a gas trap
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

### Procedure:

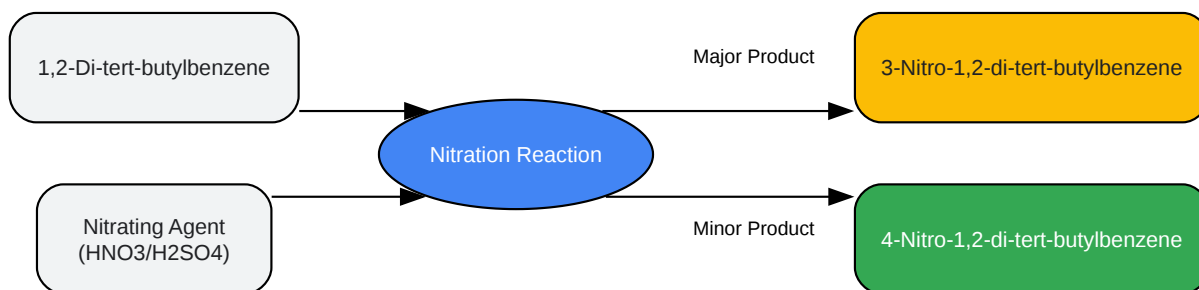
- In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous benzene.
- Cool the flask in an ice bath.
- Slowly add anhydrous aluminum chloride to the cooled benzene with continuous stirring.

- Once the aluminum chloride has dissolved, add tert-butyl chloride dropwise to the reaction mixture over a period of time. The reaction is exothermic and the temperature should be maintained near 0-5 °C.[4]
- After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
- Quench the reaction by slowly pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent (benzene) using a rotary evaporator.
- The resulting crude product will be a mixture of tert-butylbenzene, **1,2-di-tert-butylbenzene**, 1,3-di-tert-butylbenzene, and 1,4-di-tert-butylbenzene.
- The isomers can be separated and purified using fractional distillation or column chromatography.

## Chemical Reactions: Nitration

The steric hindrance in **1,2-di-tert-butylbenzene** significantly influences its reactivity in electrophilic aromatic substitution reactions. For instance, nitration of **1,2-di-tert-butylbenzene** yields a mixture of 3-nitro-**1,2-di-tert-butylbenzene** and 4-nitro-**1,2-di-tert-butylbenzene**.[5]

### Illustrative Reaction Workflow



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Caption: Nitration of **1,2-di-tert-butylbenzene**.

## Spectroscopic Data

The structural characterization of **1,2-di-tert-butylbenzene** is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for **1,2-Di-tert-butylbenzene**

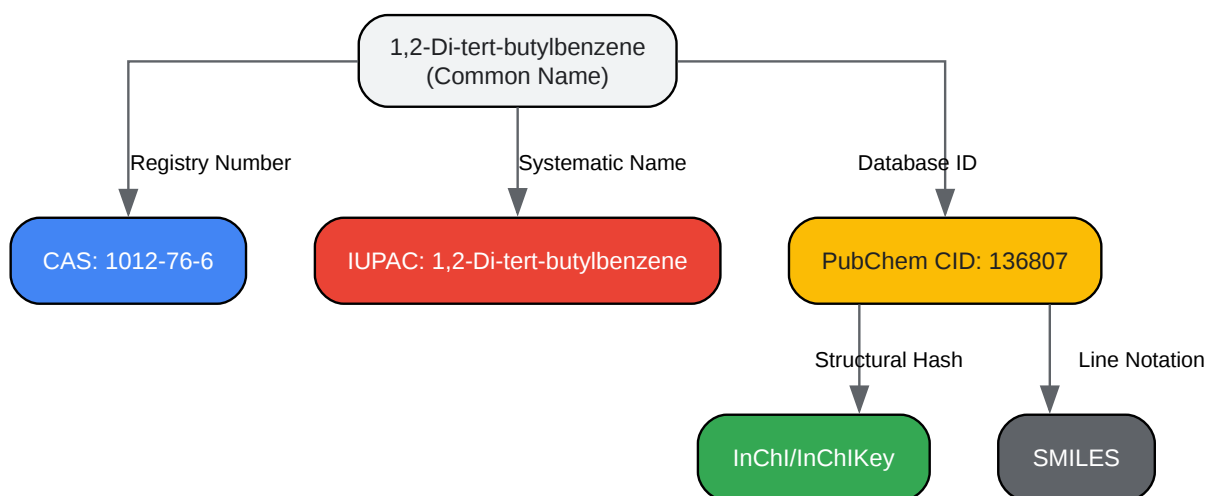
Technique	Data Reference
<sup>13</sup> C NMR	Spectral data available on PubChem (CID: 136807).[1]
GC-MS	Mass spectral data available on PubChem (CID: 136807).[1]
IR Spectroscopy	Vapor phase IR spectrum available on PubChem (CID: 136807).[1]

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of **1,2-di-tert-butylbenzene** with biological signaling pathways. One study predicted that the related isomer, 1,3-di-tert-butylbenzene, would not activate the retinoid X receptor alpha (RXRα), a key regulator of various cellular processes.[6][7] However, this is an indirect piece of evidence for a different isomer. The metabolism of other related compounds, such as 2,6-di-tert-butylphenol, has been investigated, revealing degradation pathways involving demethylation and ring cleavage by microorganisms. Further research is required to elucidate the specific biological effects and metabolic fate of **1,2-di-tert-butylbenzene**.

## Logical Relationship of Identifiers

The various chemical identifiers for **1,2-di-tert-butylbenzene** are interconnected and provide a comprehensive way to reference this compound in different databases and contexts.



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